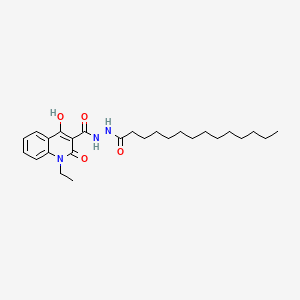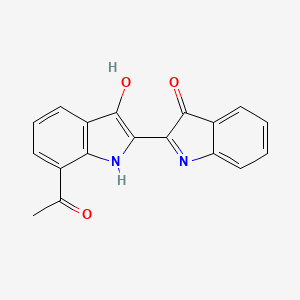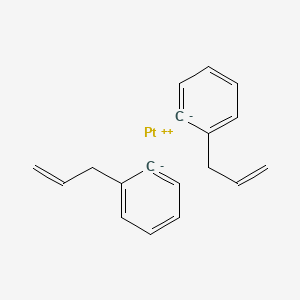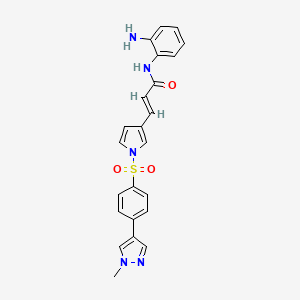
CBT-1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
CBT is a MDR modulator, is also a naturally-occurring, orally bioavailable bisbenzylisoquinoline plant alkaloid with potential chemosensitization activity. MDR modulator CBT-1 binds to and inhibits the MDR efflux pump P-glycoprotein (P-gp), which may inhibit the efflux of various chemotherapeutic agents from tumor cells and reverse P-gp-mediated tumor cell MDR. P-gp is a transmembrane ATP-binding cassette (ABC) transporter and is overexpressed by some multidrug resistant tumors.
科学的研究の応用
1. Efficacy in Treating Mood Disorders
CBT (Cognitive-Behavioral Therapy) has been validated as an effective psychotherapy for mood disorders like depression. Its effectiveness is linked to the understanding of mood-related changes in cognition and behavior. Research shows that CBT is effective in regulating affect and reducing symptoms in depression patients. This therapy was among the first to be evaluated against active conditions like antidepressant pharmacotherapy, showing similar clinical outcomes. Notably, neuroimaging studies have started illustrating brain changes associated with effective CBT, offering insights into brain-mind connections and informing clinical choices for treatment suitability and prognosis in depression treatment (Zaretsky, Segal, & Fefergrad, 2007).
2. Treatment for Schizophrenia
A pilot study in Hong Kong highlighted the efficacy of CBT conducted by novice therapists (mainly social workers) for hostel residents with treatment-resistant schizophrenia. The study reported a reduction in the severity of psychotic symptoms and improvement in self-esteem after six months of CBT, suggesting its usefulness in reducing symptoms and distress in patients with schizophrenia (Ng, Hui, & Lui Pau, 2008).
3. Broad Efficacy Across Various Disorders
CBT has been applied to a wide range of problems, including substance use disorder, schizophrenia, depression, anxiety disorders, and more. A review of 269 meta-analytic studies showed strong support for CBT in treating anxiety disorders, somatoform disorders, bulimia, and general stress, among others. This extensive evidence base highlights CBT's role as a significant therapeutic approach across various psychological disorders (Hofmann, Asnaani, Vonk, Sawyer, & Fang, 2012).
4. Efficacy in Generalized Anxiety
CBT has been recognized as an effective treatment for Generalized Anxiety Disorder (GAD). Research indicates that CBT leads to reductions in worry and is comparable in efficacy to pharmaceutical treatments. Notably, CBT was found to be more effective six months after study completion compared to pharmaceutical treatments, suggesting its long-term benefits in treating GAD (Borza, 2017).
5. CBT for Schizophrenia: A Bibliometric Analysis
A comprehensive analysis of research on CBT for schizophrenia from 2000 to 2019 identified the progress in this field. The study found increasing publications and interest in this area, with research topics focusing on randomized controlled trials, quality of life improvements, and meta-analyses. This trend underscores the growing recognition and potential of CBT in treating schizophrenia (Fei, Wang, Zheng, Liu, & Liang, 2021).
特性
外観 |
Solid powder |
|---|---|
同義語 |
CBT1; NONE |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)ethylidene]nicotinohydrazide](/img/structure/B1191520.png)
![7-allyl-6-hydroxy-3,4-dihydro-2H,8H-pyrimido[2,1-b][1,3]thiazin-8-one](/img/structure/B1191522.png)

![3-bromo-N'-[1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)ethylidene]benzohydrazide](/img/structure/B1191525.png)
![7-Methyl-2-phenylpyrazolo[1,5-a]pyrimidin-5-ol](/img/structure/B1191526.png)
![N-[(E)-(3-phenyl-1H-pyrazol-4-yl)methylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B1191528.png)
![N-(3-chlorophenyl)-3-hydroxythieno[2,3-b]pyridine-2-carboxamide](/img/structure/B1191532.png)
![3-hydroxy-N-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B1191533.png)
![3-[5-(4-ethylanilino)-1,3,4-thiadiazol-2-yl]-7-hydroxy-2H-chromen-2-one](/img/structure/B1191535.png)

![1-butyryl-6-chloro-3H-naphtho[1,2,3-de]quinoline-2,7-dione](/img/structure/B1191539.png)
![3-methyl-6-oxo-1-phenyl-4-(3-pyridinyl)-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B1191541.png)


